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molecular formula C11H14N2O3 B8542883 2,2-Dimethyl-N-pyridin-2-ylmethylmalonamic acid

2,2-Dimethyl-N-pyridin-2-ylmethylmalonamic acid

Cat. No. B8542883
M. Wt: 222.24 g/mol
InChI Key: VVXMLWBMTPGIIX-UHFFFAOYSA-N
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Patent
US08648041B2

Procedure details

Chlorotrityl chloride resin (2.3 g, 3.0 mmol) was swelled in DCM for 20 mins and filtered. Dimethylmalonic acid (2 eq; 6.0 mmol; 793 mg) was dissolved i DCM:NMP 1:1 (10 mL) and added to the resin followed by DIPEA (6 eq; 18.0 mmol; 3.14 mL) and DCM (10 mL). The resin was shaken overnight at RT. The resin was filtered and washed with DCM:MeOH:DIPEA (17:2:1), DCM, NMP og DCM (2×25 mL of each). The resin was swelled in NMP for 20 mins and filtered. HOAt (3 eq; 9.0 mmol; 1.23 g), DIC (3 eq; 9.0 mmol; 1.40 mL) and NMP (25 mL) was added and the resin was shaken for 90 min at RT. The resin was filtrered and 2-(Aminomethyl)pyridine (2 eq; 6 mmol; 659 mg), DIPEA (4 eq; 6.0 mmol; 2.09 mL), and NMP (10 mL) was added. The resin was shaken for overnigth. The resin was filtered and washed with NMP (5×20 mL) and DCM (10×20 mL). TFA/TIS/water (95:2.5:2.5; 30 mL) was added to the resin and it was shaked for 1 hr, filtered and concentrated in vacuo to yield the title compound.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
793 mg
Type
reactant
Reaction Step Two
Name
DCM NMP
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.23 g
Type
reactant
Reaction Step Four
Name
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
659 mg
Type
reactant
Reaction Step Five
Name
Quantity
2.09 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClC1C=CC=CC=1C(Cl)(C1C=CC=CC=1)C1C=CC=CC=1.[CH3:22][C:23]([CH3:30])([C:27](O)=[O:28])[C:24]([OH:26])=[O:25].CCN(C(C)C)C(C)C.C1C=NC2N(O)N=NC=2C=1.CC(C)N=C=NC(C)C.[NH2:59][CH2:60][C:61]1[CH:66]=[CH:65][CH:64]=[CH:63][N:62]=1>C(Cl)Cl.CN1C(=O)CCC1.C(Cl)Cl.CN1C(=O)CCC1>[CH3:22][C:23]([CH3:30])([C:27]([NH:59][CH2:60][C:61]1[CH:66]=[CH:65][CH:64]=[CH:63][N:62]=1)=[O:28])[C:24]([OH:26])=[O:25] |f:8.9|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
ClC1=C(C(C2=CC=CC=C2)(C2=CC=CC=C2)Cl)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
793 mg
Type
reactant
Smiles
CC(C(=O)O)(C(=O)O)C
Name
DCM NMP
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl.CN1CCCC1=O
Step Three
Name
Quantity
3.14 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
1.23 g
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
1.4 mL
Type
reactant
Smiles
CC(N=C=NC(C)C)C
Name
Quantity
25 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Five
Name
Quantity
659 mg
Type
reactant
Smiles
NCC1=NC=CC=C1
Name
Quantity
2.09 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resin was shaken overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
added to the resin
FILTRATION
Type
FILTRATION
Details
The resin was filtered
WASH
Type
WASH
Details
washed with DCM:MeOH:DIPEA (17:2:1), DCM, NMP og DCM (2×25 mL of each)
WAIT
Type
WAIT
Details
The resin was swelled in NMP for 20 mins
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
the resin was shaken for 90 min at RT
Duration
90 min
STIRRING
Type
STIRRING
Details
The resin was shaken for overnigth
FILTRATION
Type
FILTRATION
Details
The resin was filtered
WASH
Type
WASH
Details
washed with NMP (5×20 mL) and DCM (10×20 mL)
ADDITION
Type
ADDITION
Details
TFA/TIS/water (95:2.5:2.5; 30 mL) was added to the resin and it
WAIT
Type
WAIT
Details
was shaked for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C(=O)O)(C(=O)NCC1=NC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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